
3-butyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-9H-carbazole, also known as 3-(tert-Butyl)-9H-carbazole, is a compound with the molecular formula C16H17N . It has a molecular weight of 223.32 . It is a solid substance and is used mainly as an intermediate for synthetic materials .
Synthesis Analysis
Carbazoles can be synthesized from 2-aminobiphenyls through a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This method is highly regioselective and allows for the synthesis of functionalized indoles or carbazoles . Another method involves a double Cu-catalyzed C-N coupling reaction of 2,2’-dibromobiphenyl and amines .
Molecular Structure Analysis
The molecular structure of 3-butyl-9H-carbazole consists of a three-ring system with a pyrrole ring fused on either side to a benzene ring . The average mass of the molecule is 223.313 Da and the monoisotopic mass is 223.136093 Da .
Physical And Chemical Properties Analysis
3-butyl-9H-carbazole is a solid substance . It has a molecular weight of 223.32 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .
Safety and Hazards
3-butyl-9H-carbazole is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
3-butyl-9H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11,17H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBPBFDYFVMFAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-9H-carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2396394.png)
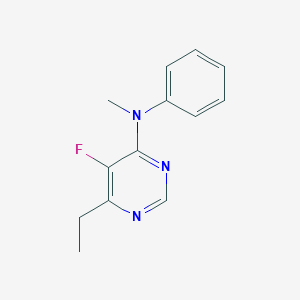
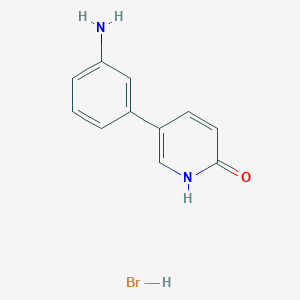
![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)
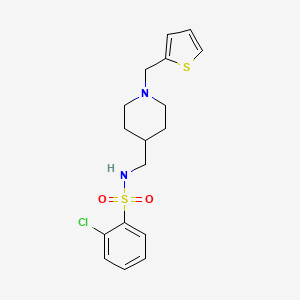

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2396404.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2396405.png)
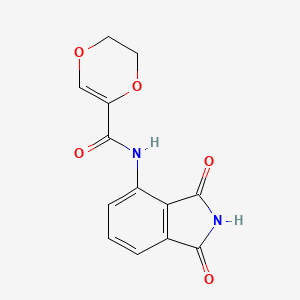
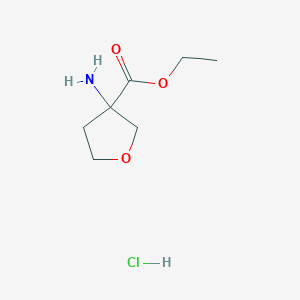
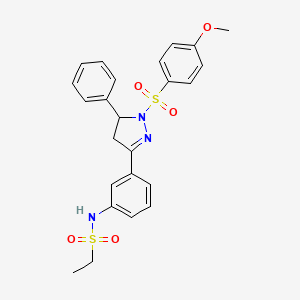
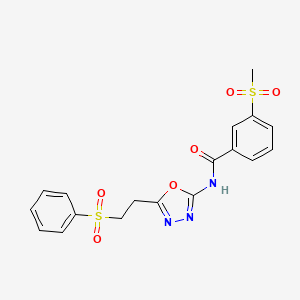
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2396413.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)